7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-ethyl-2-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-3-13-6(2)12-8-5-11-4-7(10)9(8)13/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFNIBHNQBMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CN=CC(=C21)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228163 | |
| Record name | 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044771-90-5 | |
| Record name | 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044771-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextual Significance of Imidazo 4,5 C Pyridine Scaffolds in Medicinal Chemistry and Chemical Biology
The imidazopyridine core, a fused bicyclic 5,6-heterocycle, is recognized as a "drug prejudice" scaffold due to its wide-ranging applications in medicinal chemistry. rsc.org Specifically, the imidazo[4,5-c]pyridine isomer displays a bioisosteric resemblance to the purine (B94841) nucleus, which allows it to interact with biological targets that typically bind purines, such as kinases and polymerases. nih.gov This structural and electronic similarity has driven extensive biological investigation into its therapeutic potential. nih.gov
Compounds containing the imidazopyridine moiety exhibit a diverse array of biological activities, including antifungal, antiviral, analgesic, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov The versatility of this scaffold is demonstrated by its presence in various approved drugs and clinical candidates. wikipedia.orge3s-conferences.org For instance, different isomers of imidazopyridine are found in the hypnotic drug zolpidem, the anxiolytic alpidem, and the gastroprotective agent zolimidine. rsc.orge3s-conferences.org
Research into imidazo[4,5-c]pyridine derivatives has identified compounds with notable activity as:
Antitumor Agents : Certain derivatives have shown cytotoxic activity against cancer cell lines. nih.gov For example, a series of imidazo[4,5-c]pyridines demonstrated moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. nih.gov
Antiviral Agents : Researchers have developed imidazo[4,5-c]pyridines that are highly active and selective against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase. nih.gov
Kinase Inhibitors : The scaffold is a key component in the development of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), which is crucial for B-cell signaling and a target in autoimmune diseases and certain cancers. nih.gov
The following table summarizes selected biological activities of the imidazo[4,5-c]pyridine scaffold, highlighting its broad therapeutic potential.
| Biological Target/Activity | Example Application |
| Poly(ADP-ribose) polymerase (PARP) | Cancer Therapy |
| RNA-dependent RNA polymerase | Antiviral Treatment (e.g., BVDV) |
| Bruton's tyrosine kinase (BTK) | Anti-inflammatory, Cancer Therapy |
| GABAA receptor modulation | Anticonvulsant |
Rationale for Dedicated Academic Investigation of 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine
The core rationale can be broken down by its structural components:
Imidazo[4,5-c]pyridine Core : As established, this scaffold is a privileged structure with proven biological relevance, making it an excellent starting point for developing new therapeutic agents. nih.govnih.gov
7-bromo Substituent : The bromine atom at the 7-position is a key feature. Halogens are frequently incorporated into drug candidates to enhance biological activity. nbinno.com The bromo group can modulate lipophilicity, which affects cell membrane permeability and oral absorption. nbinno.com More importantly, it serves as a versatile synthetic handle. The carbon-bromine bond can be readily manipulated through various synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse chemical groups to explore the chemical space around the core scaffold. nbinno.comresearchgate.net
1-ethyl and 2-methyl Substituents : The alkyl groups at the N-1 and C-2 positions are crucial for SAR studies. The 1-ethyl group can influence the molecule's orientation within a binding pocket and its metabolic stability. The 2-methyl group fills a specific region of space, and variations at this position can significantly impact binding affinity and selectivity for a given biological target. Together, these substitutions allow researchers to fine-tune the steric and electronic properties of the molecule to optimize its pharmacological profile.
The investigation of this specific compound is therefore a logical step in a broader research program aimed at developing novel drugs based on the imidazo[4,5-c]pyridine scaffold. Its structure is designed not necessarily as a final drug candidate, but as a key intermediate and a molecular probe to understand the structural requirements for potent and selective biological activity.
| Property | Value |
| Molecular Formula | C9H10BrN3 |
| Monoisotopic Mass | 239.00581 Da |
| Predicted XlogP | 1.8 |
Data sourced from PubChem. uni.lu
Overview of Research Trajectories for Brominated Heterocyclic Compounds
Brominated heterocyclic compounds are indispensable building blocks in modern organic and medicinal chemistry. nbinno.comresearchgate.net Their research trajectory is driven by their dual role as both biologically active molecules and versatile synthetic intermediates. sigmaaldrich.comacs.org
One major research focus is their use in synthetic chemistry. The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. nbinno.com This reactivity allows chemists to construct complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the site of bromination. This strategy is fundamental to the synthesis of libraries of related compounds for high-throughput screening and lead optimization in drug discovery programs. researchgate.net
Another significant area of research involves leveraging the physicochemical properties imparted by bromine. The introduction of a bromine atom into a heterocyclic scaffold can profoundly influence its:
Binding Affinity : The polarizable nature of bromine can lead to favorable halogen bonding interactions with biological targets, enhancing binding potency.
Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.
Metabolic Stability : The presence of a halogen can block sites of metabolism, thereby increasing the half-life of a drug in the body. nbinno.com
Furthermore, brominated heterocycles are being explored in materials science. The unique electronic properties of these compounds make them suitable for applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.com The strategic placement of bromine atoms can influence charge transport properties, energy levels, and molecular packing, thereby tuning the performance of these materials. nbinno.com
Structure Activity Relationship Sar Studies of 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine and Its Analogs
Systematic Design and Synthesis of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine Derivatives
The synthesis of derivatives based on the this compound scaffold involves multi-step processes that allow for systematic variation at key positions. A common and versatile approach begins with the appropriate diaminopyridine precursor, in this case, a 3,4-diaminopyridine (B372788) bearing a bromine atom at the position that will become C7 of the final product.
The general synthetic strategy often involves the following key steps:
Ring Closure: The imidazo[4,5-c]pyridine core is typically formed via the condensation of a substituted 3,4-diaminopyridine with a carboxylic acid or its derivative. mdpi.com To synthesize the 2-methyl derivative, acetic acid or a related reagent can be used. This reaction is often facilitated by a dehydrating agent like polyphosphoric acid, sometimes under microwave irradiation to improve yields and reduce reaction times. mdpi.com
N-Alkylation: Introduction of the ethyl group at the N1 position is achieved through an alkylation reaction. This step can be challenging as alkylation of the imidazopyridine core can result in a mixture of regioisomers (e.g., substitution at N1 vs. N3). nih.gov The reaction is typically performed using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. Careful control of reaction conditions is necessary to achieve regioselectivity for the desired N1-ethyl isomer.
Functionalization: Further diversity can be introduced through modifications of the core structure. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, or other functional groups, particularly at the C7-bromo position. nih.govresearchgate.net This allows for the systematic exploration of how different substituents at this position influence activity.
Impact of Substitution at the C7, N1, and C2 Positions on Biological/Chemical Activity
Modifications at the C7, N1, and C2 positions of the imidazo[4,5-c]pyridine core have been shown to significantly influence the biological and chemical properties of the resulting analogs.
C7 Position: The C7 position, occupied by a bromine atom in the parent compound, is a critical site for tuning activity. Halogen atoms at this position can profoundly affect the molecule's electronic distribution and steric profile. In studies of related imidazo[1,2-a]pyridine (B132010) derivatives, the presence of a bromine atom was found to be favorable for certain biological activities, such as anti-mycobacterial efficacy. nih.gov Replacing the bromine with other groups via cross-coupling reactions allows for extensive SAR exploration. For example, introducing various aryl or heterocyclic rings can lead to enhanced potency by establishing additional interactions with the target protein, such as pi-stacking or hydrogen bonding. Conversely, in some contexts, halogen atoms have been associated with lower antiproliferative activity compared to other functional groups like -OMe or -OH. nih.gov
N1 Position: The N1 position is crucial for modulating the compound's physicochemical properties, such as solubility and membrane permeability, as well as its direct interaction with target sites. In the parent compound, this position is occupied by an ethyl group. Studies on similar heterocyclic systems have shown that the nature of the N1 substituent is a key determinant of activity. For instance, in a series of imidazo[4,5-c]pyridin-2-one derivatives designed as kinase inhibitors, a variety of alkyl and aryl groups were introduced at the N1 position. nih.gov A cyclopentyl group was identified as an optimal substituent for potent inhibition, while other groups, including phenyl, isobutyl, and various functionalized alkyl chains, resulted in a range of activities. nih.gov This highlights that both the size and nature (hydrophobic vs. polar) of the N1-substituent are critical for optimizing biological effect.
C2 Position: The substituent at the C2 position directly projects into the binding pocket of many target enzymes, particularly kinases. The 2-methyl group of the parent compound is a relatively small, hydrophobic substituent. Altering this group can significantly impact binding affinity and selectivity. In one study on imidazo-pyridinium analogs, the elimination of a 2-methyl substituent led to a notable 3- to 25-fold reduction in antagonist activity, underscoring its importance for potency. nih.gov Functionalization at the C2 position is a common strategy in drug design. tandfonline.com Introducing larger or more complex groups, such as substituted phenyl rings or other aromatic systems, can be used to probe the size and characteristics of the target's binding site and exploit additional interactions to enhance activity. nih.gov
The following table summarizes the general impact of substitutions at these key positions on the activity of imidazo[4,5-c]pyridine and related scaffolds, based on findings from various studies.
| Position | Original Substituent | Type of Modification | General Impact on Biological Activity |
| C7 | Bromo | Replacement with other halogens or aryl groups | Can significantly modulate electronic properties and provide new interaction points (e.g., pi-stacking). Activity can be enhanced or decreased depending on the target. nih.govnih.gov |
| N1 | Ethyl | Variation of alkyl/aryl substituents (e.g., cyclopentyl, phenyl, isobutyl) | Crucial for tuning physicochemical properties and optimizing interactions in the solvent-exposed region of a binding site. Potency is highly sensitive to the size and polarity of the substituent. nih.gov |
| C2 | Methyl | Removal of the methyl group | Often leads to a significant decrease in activity, indicating its importance for binding. nih.gov |
| C2 | Methyl | Replacement with larger or more functionalized groups | Allows for probing of the binding pocket and can enhance potency and selectivity by forming additional interactions. nih.gov |
Role of the Bromine Atom in Modulating Activity (e.g., steric, electronic, halogen bonding)
The bromine atom at the C7 position is not merely a placeholder for further functionalization but plays a multifaceted role in modulating the compound's activity through steric, electronic, and direct intermolecular interactions.
Halogen Bonding: A key and increasingly recognized role of halogens in drug design is their ability to act as halogen bond donors. A halogen bond is a non-covalent interaction where the electropositive region on the outer tip of the halogen (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or an amine nitrogen, on a target protein. nih.gov The strength of this interaction follows the trend I > Br > Cl > F. The bromine atom at the C7 position is capable of forming such bonds, which can provide a significant and highly directional contribution to binding energy, enhancing both the affinity and selectivity of the compound. mdpi.com Studies on other heterocyclic systems have demonstrated that halogen-π interactions can be crucial in the formation of specific supramolecular structures. mdpi.com
Conformational Flexibility and Its Influence on Ligand-Target Interactions
The core of this compound, being a fused bicyclic aromatic system, is largely planar and rigid. This inherent rigidity is often advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The planarity of the core facilitates key interactions such as pi-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
However, complete rigidity is not always desirable. The substituents attached to the core introduce degrees of conformational flexibility that can be critical for achieving an optimal induced fit with the biological target.
N1-Ethyl Group: The ethyl group at the N1 position introduces conformational flexibility through rotation around the C-C and N-C single bonds. While the range of motion is limited, this flexibility can allow the substituent to adopt a favorable conformation that optimizes van der Waals contacts or avoids steric clashes within the binding pocket.
C2-Methyl Group: The methyl group at C2 has rotational freedom around its bond to the imidazole (B134444) ring. This allows it to orient itself to fit into small hydrophobic pockets on the target protein, contributing to binding affinity.
The interplay between the rigid core and the flexible side chains is crucial for effective ligand-target interactions. The rigid scaffold correctly orients the key functional groups, while the limited flexibility of the substituents allows for fine-tuning of the binding pose to maximize intermolecular interactions and achieve high potency and selectivity.
Mechanistic Investigations of 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine in Biological Systems in Vitro and Cellular Studies
Target Identification and Validation Studies for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine
No specific biological targets for this compound have been identified or validated in the reviewed literature. Research into the broader class of imidazo[4,5-c]pyridines suggests potential interactions with various biological targets, but direct evidence for this specific compound is lacking.
Enzyme Inhibition or Activation Profiling
There are no available data from enzyme inhibition or activation profiling studies for this compound.
Receptor Binding Affinity and Selectivity Assays
Information regarding the receptor binding affinity and selectivity of this compound is not available in the public domain.
Cellular Uptake, Distribution, and Subcellular Localization Studies
No studies were found that investigated the cellular uptake, distribution, or subcellular localization of this compound.
Molecular Mechanism of Action Elucidation (e.g., protein-protein interaction modulation, DNA/RNA binding, gene expression effects)
The molecular mechanism of action for this compound has not been elucidated. There is no published research on its effects on protein-protein interactions, DNA/RNA binding, or gene expression.
High-Throughput Screening (HTS) and Phenotypic Assays for Discovery of Novel Interactions
While high-throughput screening is a common method for discovering novel bioactivities of chemical compounds, there are no published results of HTS or phenotypic assays involving this compound.
Preclinical Pharmacological Characterization of 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine Mechanistic Focus
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
No specific in vitro ADME data for 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine has been published.
Typically, in vitro ADME studies are crucial in early drug discovery to assess a compound's potential for favorable pharmacokinetic properties. For a compound like this compound, these studies would generally involve a battery of assays to predict its behavior in a biological system.
Standard assessments would include:
Solubility: Determining the compound's solubility in aqueous buffers at various pH levels to predict its dissolution in the gastrointestinal tract.
Permeability: Using models like the Caco-2 cell monolayer assay to predict intestinal absorption.
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) to determine its rate of metabolic turnover and identify the primary enzymes responsible, such as cytochrome P450s.
Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.
CYP450 Inhibition: Assessing the compound's potential to inhibit major cytochrome P450 enzymes to flag potential drug-drug interactions.
Without experimental data, it is not possible to construct a data table for the in vitro ADME properties of this compound.
In Vivo Pharmacokinetic (PK) Analysis in Animal Models for Disposition and Mechanistic Insights (Excluding Efficacy/Safety Data)
There is no published in vivo pharmacokinetic data for this compound in any animal model.
Following promising in vitro data, in vivo PK studies are conducted in animal models (commonly rodents like mice or rats) to understand how the compound is absorbed, distributed, metabolized, and eliminated by a whole organism. These studies provide critical parameters that inform dosing for further preclinical studies.
Key pharmacokinetic parameters that would be determined include:
Clearance (CL): The rate at which the compound is removed from the body.
Volume of Distribution (Vd): The extent of a drug's distribution in body tissues versus the plasma.
Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.
Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.
Research on other imidazo[4,5-b]pyridine derivatives has noted the achievement of oral bioavailability, but the specific data for the compound is not provided. nih.gov A data table for the in vivo PK parameters of this compound cannot be generated due to the absence of source data.
Pharmacodynamic (PD) Biomarker Identification and Validation in Preclinical Models
No specific pharmacodynamic biomarkers have been identified or validated for this compound in the available literature.
Pharmacodynamic biomarkers are essential for demonstrating that a compound is engaging its intended biological target and eliciting a functional response. The identification and validation process involves:
Target Engagement Biomarkers: Measuring the direct interaction of the compound with its molecular target in tissues or cells.
Mechanism Biomarkers: Assessing downstream molecular or cellular changes that occur as a direct result of target engagement.
Outcome Biomarkers: Measuring a physiological or pathological change that is expected to predict a clinical benefit.
The imidazo[4,5-c]pyridine scaffold is explored for a variety of biological targets, including kinases and viral enzymes. nih.gov However, without knowing the specific molecular target of this compound, it is impossible to speculate on relevant PD biomarkers. This section remains unaddressed pending the publication of primary research on the compound's mechanism of action.
Metabolic Pathways and Degradation Kinetics of 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine
In Vitro Metabolite Profiling and Identification of Major Metabolites
Currently, there is no specific information available from in vitro studies detailing the metabolite profiling of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine. In general, the metabolism of xenobiotics containing a pyridine (B92270) ring can involve several enzymatic reactions. The primary routes of metabolism for pyridine and its substituted derivatives often involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of N-oxides and hydroxylated metabolites.
For this compound, potential metabolic transformations could include:
Hydroxylation: The introduction of a hydroxyl group onto the pyridine or imidazole (B134444) ring is a common metabolic pathway.
N-oxidation: The nitrogen atom in the pyridine ring could be oxidized.
Dealkylation: The ethyl group at the N-1 position could be removed.
Oxidation of the methyl group: The methyl group at the C-2 position could be oxidized to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.
Without experimental data, the major metabolites cannot be definitively identified. However, based on the metabolism of similar compounds, hydroxylated and N-oxidized derivatives are likely to be significant metabolites.
Table 1: Hypothetical Major Metabolites of this compound
| Hypothetical Metabolite Name | Potential Metabolic Reaction |
| 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridin-N-oxide | N-oxidation of the pyridine ring nitrogen |
| (7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridin-x-yl)ol | Hydroxylation on the imidazopyridine ring |
| 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine | N-deethylation |
| (7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)methanol | Oxidation of the C-2 methyl group |
| 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | Further oxidation of the hydroxymethyl group |
Enzyme Kinetics of Metabolic Transformations
Specific enzyme kinetic data for the metabolic transformations of this compound are not available. The kinetics of such reactions, typically determined using in vitro systems with liver microsomes or recombinant enzymes, would provide crucial information on the rate of metabolism and the specific enzymes involved. Parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) would be essential for understanding the efficiency of its metabolic clearance. The imidazopyridine scaffold is known to interact with various enzymes, and the substituents on the ring system would significantly influence the binding affinity and turnover rates.
Chemical Stability and Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic)
Forced degradation studies are critical for understanding the intrinsic stability of a compound and for identifying potential degradation products that might be observed during its shelf life. While no specific forced degradation studies for this compound have been reported, general chemical principles can be applied to predict its stability under various stress conditions.
Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values would be of interest. The imidazo[4,5-c]pyridine ring system is generally stable, but extreme pH conditions and elevated temperatures could lead to hydrolysis of the amide-like bond within the imidazole ring or other pH-dependent reactions.
Oxidative Stability: The compound's susceptibility to oxidation could be evaluated using oxidizing agents such as hydrogen peroxide. The electron-rich nature of the imidazopyridine ring system may make it susceptible to oxidative degradation. The presence of the bromine atom could also influence the oxidative stability.
Photolytic Stability: Exposure to light, particularly UV radiation, can induce degradation of organic molecules. The photostability of this compound would depend on its UV absorption characteristics. Photodegradation could involve cleavage of the bromine-carbon bond or rearrangements of the heterocyclic ring system.
Table 2: Predicted Stability Profile of this compound under Forced Degradation Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable under mild conditions | Potential for ring opening under harsh conditions |
| Basic Hydrolysis | Likely stable under mild conditions | Potential for ring opening under harsh conditions |
| Oxidation (e.g., H₂O₂) | Potentially susceptible | N-oxides, hydroxylated derivatives, ring-opened products |
| Photolysis (UV light) | Potentially susceptible | Debrominated products, rearranged isomers |
| Thermal Stress | Generally stable | Dependent on temperature and duration |
Environmental Fate and Biodegradation Research
Information regarding the environmental fate and biodegradation of this compound is not available. However, research on the biodegradation of pyridine and its derivatives indicates that these compounds can be degraded by microorganisms in the environment. The rate and extent of biodegradation are highly dependent on the nature and position of the substituents on the pyridine ring.
Generally, the biodegradation of pyridine derivatives can be initiated by hydroxylation of the ring, followed by ring cleavage and further degradation of the resulting aliphatic intermediates. The presence of a bromine atom, an ethyl group, and a methyl group on the imidazo[4,5-c]pyridine core would influence its susceptibility to microbial degradation. Halogenated compounds can sometimes be more resistant to biodegradation. Studies on the biodegradation of pyridine derivatives have shown that the transformation rate can be influenced by the type of substituent, with pyridine carboxylic acids and hydroxypyridines generally being more readily degraded than halogenated pyridines.
Further research, including soil degradation studies and aquatic biodegradation tests, would be necessary to determine the environmental persistence and ultimate fate of this compound.
Analytical Method Development for Research Applications of 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine
Chromatographic Methodologies (HPLC, GC) for Purity Assessment and Quantification
Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing high-resolution separation for complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods for assessing the purity and quantifying compounds like 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar to nonpolar compounds. For this compound, an RP-HPLC method would typically utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The method would be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation of the main compound from any impurities or degradation products. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
A typical isocratic RP-HPLC method for a pyridine (B92270) derivative might involve a mobile phase of acetonitrile and water (e.g., in a 70:30 ratio) with a diode array detector for analyte monitoring. researchgate.net Method validation as per ICH guidelines would be necessary to establish linearity, accuracy, precision, and robustness. researchgate.net
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | Determined by UV scan (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. For this compound, its volatility would need to be assessed. If it is sufficiently volatile, a GC method could be developed. This would typically involve a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would be optimized to ensure efficient vaporization and detection without thermal degradation. A flame ionization detector (FID) could be used for quantification, while a mass spectrometer (MS) detector would provide structural information for impurity identification. For halogenated compounds, a halogen-specific detector (XSD) can offer high selectivity and sensitivity. nih.gov
A GC-MS technique has been successfully used for the quantitative analysis of pyridines in complex matrices. nih.gov Such a method would involve optimizing the temperature program to ensure good separation of the analytes. nih.gov
Table 2: Hypothetical GC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 250°C) |
| Detector | FID or MS |
Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Detection
Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for trace analysis and metabolite identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for detecting and quantifying low levels of compounds in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov This technique is particularly valuable for metabolite profiling studies. researchgate.netnih.gov For this compound, an LC-MS/MS method would be developed to track the parent compound and its potential metabolites. The separation would be achieved using UPLC or HPLC, followed by detection with a triple quadrupole or a high-resolution mass spectrometer (like QTOF or Orbitrap). researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique for such molecules. nih.gov The MS/MS analysis involves selecting the precursor ion of the target analyte and fragmenting it to produce characteristic product ions, which are then used for quantification, providing high selectivity.
Metabolite identification studies for similar heterocyclic compounds have successfully used UPLC-QTOF-MS/MS to identify phase I (e.g., oxidation, hydroxylation) and phase II (e.g., glucuronidation) metabolites. nih.gov The fragmentation patterns of the metabolites are compared with the parent compound to elucidate their structures. researchgate.net
Table 3: Representative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC |
| Column | C18 or similar |
| Mobile Phase | Gradient of aqueous formic acid and acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or QTOF |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is a viable option if the compound and its metabolites are sufficiently volatile and thermally stable. gdut.edu.cn It offers high chromatographic resolution and sensitive detection. gdut.edu.cn Derivatization may sometimes be employed to increase the volatility of metabolites. gdut.edu.cn GC-MS has been effectively used for the identification of halogenated contaminants in various samples. scholaris.ca The mass spectra obtained from GC-MS can be compared with spectral libraries for identification.
Spectrophotometric and Spectrofluorometric Methods for Quantitative Determination
Spectroscopic methods offer a simpler and more cost-effective alternative to chromatography for quantitative analysis, particularly in quality control settings where the sample matrix is less complex.
Spectrophotometric Methods: UV-Visible spectrophotometry is a straightforward technique for the quantification of compounds that contain a chromophore. This compound, with its aromatic and heterocyclic rings, is expected to absorb UV radiation. A spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in solutions, following Beer-Lambert law.
For some compounds lacking a strong chromophore or for enhanced selectivity, derivatization reactions can be employed to produce a colored product that can be measured in the visible region. For instance, a method for the determination of imidacloprid (B1192907) involves a diazotization-coupling reaction to form a stable yellow azo compound with a λmax at 414.5 nm. moca.net.ua Similar strategies could be explored for this compound if needed.
Table 4: Potential Parameters for a UV Spectrophotometric Method
| Parameter | Detail |
|---|---|
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Methanol, Ethanol, or Acetonitrile |
| Wavelength (λmax) | To be determined by scanning |
| Calibration Range | To be established based on molar absorptivity |
| Measurement | Absorbance |
Spectrofluorometric Methods: If the compound is fluorescent, spectrofluorometry can offer higher sensitivity and selectivity compared to spectrophotometry. Many imidazopyridine derivatives are known to be fluorescent. nih.gov A spectrofluorometric method would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is then measured and correlated with the concentration of the analyte. The high sensitivity of this method makes it suitable for trace-level quantification. The fluorescence properties of imidazopyridine derivatives can be influenced by solvent polarity and pH. irb.hr
Advanced Derivatization and Chemical Modification Strategies for 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine
Functionalization at the Bromine Position (e.g., cross-coupling reactions such as Suzuki, Sonogashira)
The bromine atom at the C7 position of the imidazo[4,5-c]pyridine core is a key handle for introducing structural diversity through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring facilitates these transformations. Among the most utilized methods are the Suzuki-Miyaura and Sonogashira coupling reactions, which allow for the formation of new carbon-carbon bonds. researchgate.netresearchgate.net
The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl substituents. mdpi.com This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a suitable base like K₂CO₃ or K₃PO₄, and an aryl- or heteroarylboronic acid or ester. researchgate.netmdpi.com The reaction conditions can be optimized to achieve high yields for a wide range of substrates. nih.gov The synthesis of various 2,6-disubstituted imidazo[4,5-b]pyridines, an isomeric scaffold, has been successfully achieved using Suzuki coupling, demonstrating the utility of this reaction for functionalizing the pyridine portion of the fused ring system. nih.govrsc.org
The Sonogashira coupling provides a direct route to introduce alkynyl groups at the C7 position. This reaction pairs the bromo-substituted heterocycle with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). researchgate.net The resulting alkynyl-substituted imidazopyridines can serve as versatile intermediates for further transformations or as final compounds. Functionalization of related imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines has been effectively demonstrated using this methodology. researchgate.netresearchgate.net
These cross-coupling strategies are fundamental for creating libraries of compounds with diverse substituents at the C7 position, enabling the fine-tuning of electronic and steric properties.
Table 1: Example Conditions for Cross-Coupling Reactions on Imidazopyridine Scaffolds
| Reaction Type | Catalyst System | Base | Coupling Partner | Solvent | Resulting Substituent |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Arylboronic acid | Toluene/Ethanol | Aryl |
| Suzuki-Miyaura | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Heteroarylboronic ester | Dioxane | Heteroaryl |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | Terminal alkyne | THF/DMF | Alkynyl |
Regioselective Modifications of the Imidazole (B134444) and Pyridine Nitrogen Atoms
The imidazo[4,5-c]pyridine skeleton contains two types of nitrogen atoms: pyrrole-like nitrogens in the imidazole ring and a pyridine-like nitrogen in the six-membered ring. fabad.org.tr In 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine, the N1 position is already substituted with an ethyl group. Further modifications primarily target the pyridine nitrogen (N5) and, to a lesser extent, the remaining imidazole nitrogen (N3).
Alkylation of imidazo[4,5-c]pyridines predominantly occurs at the nitrogen atom of the pyridine ring (N5). researchgate.netnih.gov This regioselectivity is attributed to the higher nucleophilicity of the pyridine nitrogen compared to the imidazole N3 atom. Typical alkylation reactions are carried out using alkyl halides (e.g., benzyl (B1604629) bromide, butyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). fabad.org.trresearchgate.netnih.gov
The structural confirmation of N-alkylation regioisomers is crucial and is reliably achieved using two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY). fabad.org.trresearchgate.net This technique allows for the unambiguous assignment of the alkyl group's position by observing spatial correlations between the protons of the introduced alkyl chain and the protons on the heterocyclic core. fabad.org.tr
While N5 is the primary site of alkylation, reactions at the N3 position can also occur, leading to the formation of quaternary imidazolium (B1220033) salts. The reaction conditions, including the choice of base, solvent, and alkylating agent, can influence the regiochemical outcome. beilstein-journals.org For instance, studies on the related indazole scaffold have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide high regioselectivity. beilstein-journals.org
Table 2: Regioselective N-Alkylation of Imidazo[4,5-c]pyridine Systems
| Target Nitrogen | Typical Reagent | Base / Solvent | Outcome | Structural Elucidation Method |
| N5 (Pyridine) | Alkyl Halide | K₂CO₃ / DMF | N5-Alkylated Product | 2D-NOESY, HMBC |
| N3 (Imidazole) | Strong Alkylating Agent | - | Quaternary Imidazolium Salt | NMR, Mass Spectrometry |
Modification of the Ethyl and Methyl Substituents for SAR Exploration
Structure-Activity Relationship (SAR) exploration involves systematically modifying the substituents on a core scaffold to understand their influence on biological activity. For this compound, both the N1-ethyl and C2-methyl groups are important targets for modification.
Modification of the C2-Methyl Group: The methyl group at the C2 position is analogous to a benzylic position and is susceptible to various transformations.
Halogenation: Radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, yielding a 2-(bromomethyl) intermediate. This versatile intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to introduce diverse functional groups.
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then be used in further synthetic steps, such as reductive amination or amide bond formation, to attach larger and more complex moieties.
Modification of the N1-Ethyl Group: The N1-ethyl substituent plays a role in defining the steric and lipophilic properties of the molecule. SAR studies often involve synthesizing a series of analogues where this group is varied.
Alkyl Chain Variation: The synthesis of analogues with different alkyl chains (e.g., methyl, propyl, isopropyl, butyl, cyclopropylmethyl) can be achieved by starting with the appropriately substituted diaminopyridine precursor. This allows for the exploration of a specific hydrophobic pocket in a potential biological target.
Introduction of Functional Groups: Analogues can be prepared where the ethyl group is replaced by functionalized chains, such as a 2-methoxyethyl or a 2-(dimethylamino)ethyl group. nih.gov These modifications can introduce new hydrogen bonding capabilities or basic centers, which may lead to improved interactions with biological targets. nih.gov
SAR studies on related imidazo[4,5-b]pyridine scaffolds have shown that modifications at both the N-alkyl and C2-positions can significantly impact cytotoxic activity, highlighting the importance of exploring chemical space around these positions. researchgate.net
Table 3: Strategies for Modifying Alkyl Substituents for SAR
| Position | Modification Strategy | Intermediate/Product | Rationale for SAR |
| C2-Methyl | Radical Halogenation & Substitution | 2-(Substituted-methyl) analogue | Introduce diverse functional groups (H-bond donors/acceptors, charged groups). |
| C2-Methyl | Oxidation | 2-Carboxaldehyde or 2-Carboxylic acid | Provide a handle for amide or ester library synthesis. |
| N1-Ethyl | Vary Alkyl Chain Length/Branching | N1-Propyl, N1-Isopropyl, etc. | Probe steric and lipophilic requirements of binding pocket. |
| N1-Ethyl | Introduce Functionalized Chains | N1-(2-methoxyethyl) | Introduce polarity and H-bonding capabilities. |
Synthesis of Bioconjugates or Chemical Probes of this compound
The development of bioconjugates and chemical probes from this compound allows for its use in studying biological systems, target identification, and imaging. The synthesis of these tools relies on the strategic introduction of a reactive "handle" or a linker onto the core scaffold, which can then be covalently attached to a biomolecule (e.g., protein, nucleic acid) or a reporter molecule (e.g., fluorophore, biotin).
The functionalization reactions described in section 10.1 are instrumental for this purpose.
Click Chemistry Handle: A Sonogashira coupling can be used to install a terminal alkyne at the C7 position. This alkyne group is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This allows for the efficient and specific conjugation to molecules bearing an azide (B81097) group.
Linker Attachment via Suzuki Coupling: The Suzuki reaction can be used to introduce a phenylboronic ester or a phenyl ring with a para-functional group (e.g., carboxylic acid, amine, alcohol). This functional group can then be used for standard bioconjugation techniques, such as EDC/NHS chemistry for amide bond formation.
Furthermore, research on related imidazo[4,5-b]porphyrins has demonstrated the use of anchoring groups like carboxylates and phosphonates to graft these molecules onto surfaces, creating functional materials. mdpi.com A similar strategy could be applied by modifying the C7 position or the N1-alkyl chain of this compound to include such anchoring groups, enabling its immobilization on solid supports for use as a chemical probe in affinity chromatography or sensor applications. The synthesis of related imidazo[4,5-d]pyridazin-4-ones for evaluation as antitumor agents further underscores the potential for developing functionally elaborated derivatives for biological investigation. researchgate.net
Potential Research Applications of 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine As a Chemical Probe or Intermediate
Application as a Scaffold for Combinatorial Library Synthesis
The structure of 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is well-suited for use as a scaffold in combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules for high-throughput screening. The bromine atom at the 7-position is a key feature, serving as a versatile synthetic handle for a variety of cross-coupling reactions.
Chemists can utilize this bromo-group to introduce molecular diversity at this position. Common reactions that can be employed include:
Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond, allowing the attachment of a wide range of aryl or heteroaryl groups.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing various amino-substituents.
Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, a useful linkage for further functionalization.
Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.
By performing these reactions in a parallel synthesis format with a diverse set of reactants, a large library of compounds can be generated, each with a unique substituent at the 7-position while retaining the core 1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine structure. Such libraries are invaluable for screening against biological targets to identify new drug leads.
Table 1: Potential Cross-Coupling Reactions for Library Synthesis
| Reaction Name | Reactant Type | Bond Formed | Potential New Substituents |
| Suzuki Coupling | Boronic Acids/Esters | C-C | Aryl, Heteroaryl |
| Buchwald-Hartwig | Amines | C-N | Alkylamines, Arylamines |
| Sonogashira | Terminal Alkynes | C-C (alkyne) | Alkynyl groups |
| Stille Coupling | Organostannanes | C-C | Various organic groups |
Utilization as a Tool Compound for Elucidating Specific Biological Pathways
Derivatives of the imidazo[4,5-c]pyridine scaffold have been shown to interact with a variety of biological targets, suggesting that this compound could serve as a starting point for developing tool compounds. Tool compounds are potent and selective small molecules used to probe the function of proteins and elucidate biological pathways.
The imidazo[4,5-c]pyridine core is a known pharmacophore for several classes of enzymes and receptors. For instance, various derivatives have been investigated as inhibitors of kinases, which are key regulators of cellular signaling pathways often implicated in cancer and inflammatory diseases. By modifying the substituents on the core scaffold, it may be possible to develop a selective inhibitor for a specific kinase.
Once a potent and selective derivative of this compound is identified, it can be used in cell-based assays to study the downstream effects of inhibiting its target. This can help to elucidate the role of the target protein in a specific biological pathway and to validate it as a potential drug target. The ethyl and methyl groups at the 1- and 2-positions, respectively, can influence the compound's binding affinity and selectivity for its target protein.
Role in Materials Science Research (e.g., organic electronics, optoelectronics)
Heterocyclic aromatic compounds, including fused ring systems like imidazopyridines, are of interest in materials science, particularly in the field of organic electronics. These molecules can exhibit semiconducting and photophysical properties that make them suitable for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The imidazo[4,5-c]pyridine core has a π-conjugated system that can facilitate charge transport. The electronic properties of this core can be tuned by the introduction of substituents. The bromine atom in this compound is an electron-withdrawing group, which can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for determining a material's performance in electronic devices.
Furthermore, the bromo-group can be used to synthesize larger, more complex conjugated systems through polymerization or by coupling to other aromatic units. This could lead to the development of new organic materials with tailored electronic and optical properties. Research in this area would involve synthesizing derivatives and characterizing their photophysical properties (absorption and emission spectra, quantum yields) and their performance in prototype electronic devices.
Radiosynthesis and Application of Labeled this compound for Imaging Research (e.g., PET, SPECT)
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive visualization of biological processes in vivo. These techniques rely on the use of radiotracers, which are biologically active molecules labeled with a radionuclide.
This compound could serve as a precursor for the synthesis of a radiotracer. The bromine atom provides a site for the introduction of a radionuclide. For example, a common strategy for radiolabeling is to replace a bromine or iodine atom with a positron-emitting isotope such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C). This could be achieved through a nucleophilic substitution reaction.
Alternatively, the bromo-substituent could be converted to a stannyl or boronic ester derivative, which could then be used in a radiolabeling reaction with a radiometal or a labeled precursor. For example, a Stille or Suzuki coupling reaction could be used to introduce a carbon-11 labeled methyl group or a fluorine-18 labeled fluoroethyl group.
If a derivative of this compound is found to bind with high affinity and selectivity to a specific biological target in the brain or in a tumor, a radiolabeled version could be developed as a PET tracer. This would allow for the in vivo imaging of the target's distribution and density, which could be valuable for disease diagnosis, monitoring disease progression, and for drug development.
Table 2: Potential Radionuclides for Labeling
| Isotope | Half-life | Imaging Modality | Potential Labeling Strategy |
| Fluorine-18 (¹⁸F) | 109.8 min | PET | Nucleophilic substitution of bromine |
| Carbon-11 (¹¹C) | 20.4 min | PET | Introduction of a ¹¹C-methyl group via coupling |
Future Research Directions and Unanswered Questions for 7 Bromo 1 Ethyl 2 Methyl 1h Imidazo 4,5 C Pyridine
Exploration of Novel Synthetic Pathways and Methodologies
The advancement of research into 7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine is contingent upon the development of efficient and versatile synthetic strategies. Current synthetic routes for related imidazopyridine derivatives often involve multi-step processes. nih.govnih.gov Future research should focus on creating more streamlined and environmentally benign pathways.
Key areas for exploration include:
Microwave-Assisted Synthesis: The use of microwave-assisted heating has been shown to accelerate the synthesis of related imidazo[4,5-b]pyridines, offering a rapid method for producing compound libraries. nih.gov Applying this technology could significantly reduce reaction times and improve yields for this compound and its analogs.
One-Pot Reactions: Developing multicomponent, one-pot reactions would enhance efficiency by minimizing intermediate purification steps, saving time, and reducing solvent waste. nih.gov
Catalyst Development: Investigating novel catalysts could provide milder reaction conditions and improve regioselectivity, which is crucial when functionalizing the imidazopyridine core. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, representing a significant methodological advancement over traditional batch synthesis.
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, suitability for library synthesis. nih.gov | Optimization of reaction conditions (temperature, time, power) for the specific target compound. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | Design of novel multicomponent strategies to assemble the imidazo[4,5-c]pyridine core in a single step. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, potential for automation. | Development and optimization of a continuous flow process for the key synthetic steps. |
| Novel Catalysis | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis. nih.gov | Screening and development of new metal-based or organocatalysts for the cyclization and functionalization steps. |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials science. For this compound, integrating advanced computational approaches can guide synthesis, predict biological activity, and elucidate mechanisms of action before undertaking extensive laboratory work.
Future computational studies should include:
Quantum Chemical Studies: Using Density Functional Theory (DFT), researchers can calculate molecular properties such as electronic structure, reactivity, and spectroscopic signatures, which can aid in structure elucidation and understanding reaction mechanisms. nih.gov
Molecular Docking: Docking studies can predict the binding affinity and orientation of the compound within the active sites of various biological targets, such as kinases or receptors. nih.gov This can help prioritize biological testing and guide the design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the structural features of a series of related imidazopyridine compounds with their biological activities, enabling the predictive design of novel analogs with enhanced properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, revealing information about binding stability and conformational changes over time. nih.gov
Discovery of Undiscovered Biological Targets and Mechanisms
The imidazopyridine scaffold is present in molecules with a wide range of biological activities, including kinase inhibition, GABAA receptor modulation, and antimicrobial effects. researchgate.netnih.govresearchgate.net However, the specific biological targets and mechanisms of action for this compound remain largely unexplored.
Future research should focus on:
High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as enzymes and receptors, can rapidly identify potential activities. nih.gov Proteins represent the majority of molecular targets for existing drugs. nih.gov
Phenotypic Screening: Assessing the compound's effect on cellular models of various diseases can uncover novel therapeutic applications without a priori knowledge of the specific target. This forward genetics approach has been critical in natural product discovery. nih.gov
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct cellular targets of the compound by using modified probes to "fish" for binding partners in cell lysates.
Mechanism of Action Studies: Once a potential biological activity is identified, detailed biochemical and biophysical assays are necessary to validate the target and elucidate the precise mechanism by which the compound exerts its effect. nih.gov
Application of Systems Biology and Omics Approaches to Understand Biological Interactions
To gain a holistic understanding of the biological effects of this compound, it is crucial to move beyond single-target analyses and embrace a systems-level perspective. nih.govresearchgate.net The integration of various "omics" technologies can reveal the complex network of interactions that occur when a cell or organism is exposed to the compound. nih.gov
Key approaches include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression following treatment with the compound can provide clues about the cellular pathways being modulated.
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, offering a more direct view of the functional state of the cell.
Metabolomics: As the downstream output of cellular processes, metabolites provide a functional readout of the physiological state. nih.gov Profiling changes in the metabolome can reveal the metabolic pathways affected by the compound. researchgate.net
Integrated Multi-Omics Analysis: The true power of these approaches lies in their integration. nih.govresearchgate.net Combining data from genomics, transcriptomics, proteomics, and metabolomics allows for the construction of comprehensive models of the compound's biological interactions, leading to a deeper understanding of its mechanism of action and potential off-target effects. nih.gov
Development of Highly Sensitive and Selective Analytical Techniques
Progress in all areas of research on this compound depends on the availability of robust analytical methods for its detection and quantification. Future work should be directed towards developing and validating new analytical techniques tailored for this compound.
Priorities for development include:
Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the gold standard for quantifying small molecules in complex biological matrices like plasma or tissue. Developing a validated LC-MS/MS method is essential for future pharmacokinetic and metabolism studies.
Spectroscopic Techniques: Advanced NMR and X-ray crystallography techniques will be crucial for unambiguous structure confirmation of synthetic products and for studying their three-dimensional structure and interactions with biological macromolecules.
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are needed to accurately measure the binding kinetics and thermodynamics of the compound's interaction with its biological targets.
Collaborative Research Initiatives and Data Sharing for Accelerated Discovery
The complexity and cost of modern chemical and biological research necessitate a shift towards more collaborative and open models of scientific inquiry. Accelerating the discovery process for this compound will be greatly enhanced by fostering collaborative initiatives and promoting data sharing.
Future efforts should encourage:
Academic-Industry Partnerships: Collaborations between academic researchers, who can provide deep mechanistic insights, and industry partners, with expertise in drug development and commercialization, can create a synergistic pipeline for translating basic discoveries.
Open Science Platforms: The establishment of public databases to share raw experimental data, chemical structures, and biological screening results can prevent duplication of effort and allow researchers globally to build upon previous findings.
Research Consortia: Forming consortia focused on the imidazopyridine scaffold can pool resources, expertise, and compound libraries to tackle complex research questions that would be intractable for a single research group. This approach allows for the sharing of both successes and failures, leading to more efficient progress for the entire field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
